molecular formula C20H16ClN3O4 B4510650 4-[({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

4-[({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

Cat. No.: B4510650
M. Wt: 397.8 g/mol
InChI Key: ZSBAPPLEBYSBOQ-UHFFFAOYSA-N
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Description

4-[({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid is a synthetic small molecule based on a pyridazinone core structure, designed for advanced biochemical and oncology research. This compound is of significant interest in early-stage drug discovery, particularly in the modulation of protein-protein interactions (PPIs) and enzymatic activity. Pyridazinone derivatives have emerged as a versatile scaffold in medicinal chemistry for targeting challenging biological pathways. Scientific literature highlights that structurally similar compounds, featuring a halopyridazinone group, can act as covalent inhibitors by engaging cysteine residues on target proteins. For instance, research has demonstrated that such compounds can bind to the PRMT5-PBM interface, effectively disrupting the interaction between PRMT5 and its substrate adaptor proteins. This disruption can lead to a reduction in substrate methylation, positioning these molecules as valuable chemical tools for probing PRMT5-dependent cellular processes and investigating synthetic lethal relationships in certain cancer models . Furthermore, pyridazinone-derived compounds are actively being explored for their potential to modulate other high-value oncology targets, including the MYC transcription factor pathway, which is a key driver in a wide range of human cancers but has proven difficult to drug with conventional small molecules . The presence of a benzoic acid moiety in this compound also offers a handle for further chemical modification or for studying its interactions with biological systems. As a research-grade chemical probe, this compound enables scientists to elucidate novel mechanisms of action and validate new therapeutic hypotheses in a laboratory setting.

Properties

IUPAC Name

4-[[[2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c21-16-4-2-1-3-15(16)17-9-10-19(26)24(23-17)12-18(25)22-11-13-5-7-14(8-6-13)20(27)28/h1-10H,11-12H2,(H,22,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBAPPLEBYSBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the benzoic acid moiety is often appended through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.

    Reduction: The pyridazinone core can be reduced under specific conditions to yield dihydropyridazinone derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylate salts.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-inflammatory Activity :
    • The compound is a derivative of pyridazine, which has been recognized for its ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), making it a candidate for developing anti-inflammatory drugs. Research indicates that multi-target inhibitors can provide therapeutic benefits while minimizing the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Cancer Research :
    • Preliminary studies suggest that derivatives of pyridazine compounds exhibit cytotoxic effects on various cancer cell lines. For instance, compounds similar to 4-[({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid have shown promise in targeting specific pathways involved in tumor growth and proliferation .
  • Antimicrobial Properties :
    • There is evidence suggesting that pyridazine derivatives possess antibacterial properties. These compounds have been tested against multiple bacterial strains, showing significant inhibitory effects at varying concentrations .

Case Study 1: Multi-target Anti-inflammatory Agents

A study published in 2023 explored the synthesis of new pyridazine-based sulfonamides, which include compounds structurally related to this compound. These compounds were tested for their ability to inhibit carbonic anhydrase (CA) and COX enzymes, demonstrating effective anti-inflammatory activity .

Case Study 2: Anticancer Activity

In another investigation, a series of pyridazine derivatives were synthesized and evaluated for their cytotoxicity against breast cancer cell lines. The results indicated that certain derivatives exhibited strong anticancer properties, leading to further exploration of their mechanisms of action .

Mechanism of Action

The mechanism of action of 4-[({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of 4-[({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid with structurally analogous compounds:

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Biological Activity Unique Attributes
This compound Pyridazinone core, 2-chlorophenyl, benzoic acid substituent Potential enzyme inhibition (e.g., cathepsin K), anti-osteoporotic activity High solubility (benzoic acid) combined with lipophilicity (chlorophenyl); dual pharmacokinetic advantages.
2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide Chlorophenyl at position 4, fluorobenzyl amide Antimicrobial activity, moderate cytotoxicity Fluorine substitution enhances metabolic stability but reduces solubility compared to benzoic acid derivatives.
4-({[3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide Fluoro-methoxyphenyl, benzamide Osteoclast differentiation inhibition (anti-osteoporosis) Methoxy group improves membrane penetration; fluorine increases target affinity.
4-{[(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid Phenyl substituent, butanoic acid Analgesic and anti-inflammatory effects Longer aliphatic chain (butanoic acid) enhances solubility but may reduce binding specificity.
N-(3,4,5-Trifluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide Polyfluorinated aromatic groups Antiproliferative activity in cancer cells Multiple fluorine atoms increase electronegativity and receptor-binding efficiency.

Key Observations

Substituent Effects on Bioactivity: Chlorophenyl vs. This is contrasted with fluorophenyl derivatives, which prioritize metabolic stability . Benzoic Acid vs. Amide/Ester: The carboxylic acid group in the target compound improves solubility and ionization, enabling salt formation for enhanced bioavailability. In contrast, acetamide or ester derivatives (e.g., ) exhibit higher lipophilicity, favoring blood-brain barrier penetration .

Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., Cl, F) on the phenyl ring show stronger enzyme inhibition (e.g., cathepsin K in osteoporosis) due to increased electrophilicity of the pyridazinone core . Methoxy and aliphatic chains (e.g., butanoic acid) improve solubility but may reduce target specificity compared to aromatic carboxylic acids .

Structural Uniqueness: The target compound’s dual-functional design (chlorophenyl for lipophilicity and benzoic acid for solubility) is distinct from analogs like 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid, which prioritizes anti-inflammatory effects via a flexible aliphatic chain .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely involves multi-step routes, including Ullmann coupling for chlorophenyl attachment and Schotten-Baumann acylation for the benzoic acid linkage, as inferred from similar pyridazinone syntheses .
  • Pharmacological Potential: Preliminary data suggest its utility in bone resorption disorders (e.g., osteoporosis) due to structural resemblance to cathepsin K inhibitors . In contrast, fluorinated analogs () are more focused on anticancer applications.
  • Optimization Opportunities : Replacement of the chlorophenyl group with a trifluoromethyl moiety could balance solubility and target affinity, as seen in ’s polyfluorinated derivatives.

Biological Activity

4-[({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid, also known by its CAS number 1324081-64-2, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, effects on fatty acid biosynthesis, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN3O4C_{16}H_{16}ClN_{3}O_{4}, with a molecular weight of 349.77 g/mol. Its structure includes a pyridazine ring, which is often associated with various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds in the pyridazine class. For instance, derivatives of pyridazine have shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The Minimum Biofilm Eradication Concentration (MBEC) for some compounds in this class was reported at 125 µg/mL against these strains .

Table 1: Antibacterial Activity of Pyridazine Derivatives

CompoundTarget BacteriaMBEC (µg/mL)
Compound 3E. faecium E5125
Compound 4Staphylococcus aureus ATCC 6538125
Compound 6aCandida albicans 393125

These findings suggest that modifications to the pyridazine structure can enhance antibacterial efficacy.

Inhibition of Fatty Acid and Sterol Biosynthesis

The compound's structural analogs have been studied for their ability to inhibit fatty acid and sterol biosynthesis. A related study reported IC50 values in vitro ranging from 10610^{-6} to 10510^{-5} M for various benzoic acid derivatives, indicating significant inhibitory effects on cholesterol and triglyceride levels in vivo . Notably, some derivatives were found to be more effective than established drugs like pravastatin.

Table 2: Inhibitory Effects on Cholesterol and Triglycerides

Compound NameIC50 (M)Effect on CholesterolEffect on Triglycerides
Compound A10610^{-6}Significant reductionSignificant reduction
Compound B10510^{-5}Moderate reductionModerate reduction

Toxicity Studies

While evaluating the safety profile, toxicity assays were performed using Daphnia magna as a model organism. The synthesized compounds exhibited varying degrees of toxicity, with some showing moderate toxicity levels while others were classified as non-toxic . This highlights the importance of structure-activity relationships in predicting biological effects.

Case Studies and Research Findings

Several research articles have focused on the synthesis and evaluation of similar compounds. For instance, a study synthesized several pyridazine derivatives and assessed their antibacterial activity alongside cytotoxicity profiles. The findings indicated that while some compounds demonstrated promising antibacterial effects, they also exhibited moderate toxicity .

Q & A

Basic: How can researchers optimize the multi-step synthesis of this pyridazinone derivative?

Answer:
Optimization requires careful control of reaction parameters. Key steps include:

  • Coupling reactions: Use activating agents like EDCI/HOBt for amide bond formation between the pyridazinone core and benzoic acid moiety (reaction yields improve with anhydrous DMF as solvent) .
  • Temperature control: Maintain 50–60°C during cyclization to minimize side products .
  • Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .
  • Monitoring: Track reaction progress via TLC (Rf ~0.6 in hexane/EtOH 1:1) and confirm final structure with 1H^{1}\text{H}/13C^{13}\text{C} NMR .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Essential methods include:

  • NMR spectroscopy: Assign peaks for the 2-chlorophenyl group (δ 7.13–7.75 ppm) and pyridazinone carbonyl (δ 166–172 ppm) using DMSO-d6_6 .
  • Mass spectrometry (HRMS): Confirm molecular ion [M+H]+^+ with <2 ppm error .
  • HPLC: Use C18 columns (acetonitrile/0.1% formic acid mobile phase) to assess purity (>99%) and detect degradation products .

Basic: How to design initial biological activity assays for this compound?

Answer:
Prioritize assays aligned with structural analogs:

  • Enzyme inhibition: Test against cyclooxygenase-2 (COX-2) or phosphodiesterase isoforms using fluorogenic substrates .
  • Cytotoxicity: Screen in cancer cell lines (e.g., MCF-7) via MTT assay, with IC50_{50} determination .
  • Controls: Include positive controls (e.g., celecoxib for COX-2) and vehicle-treated blanks to validate results .

Advanced: How can regioselectivity challenges during N-alkylation of the pyridazinone core be addressed?

Answer:
Regioselectivity is influenced by:

  • Base selection: Use NaH in THF to favor alkylation at the pyridazinone N1 position over O6 .
  • Steric effects: Bulky benzyl groups (e.g., 2-chlorobenzyl) direct substitution to less hindered sites .
  • Kinetic vs. thermodynamic control: Monitor reaction time (1–2 hr at 45°C) to trap the kinetic product .
  • Validation: Compare 1H^{1}\text{H} NMR shifts of regioisomers (e.g., δ 4.2 ppm for –CH2_2–N vs. δ 5.1 ppm for –CH2_2–O) .

Advanced: How to resolve contradictory reports on its biological activity across studies?

Answer:
Contradictions may arise from:

  • Structural analogs: Subtle differences (e.g., 4-fluoro vs. 2-chloro substituents) alter target binding .
  • Assay conditions: Standardize buffer pH (7.4 vs. 6.5) and incubation time (24 hr vs. 48 hr) .
  • Data reconciliation: Use molecular docking to compare binding modes with COX-2 (PDB: 5KIR) and validate via site-directed mutagenesis .

Advanced: What computational strategies predict metabolic stability and degradation pathways?

Answer:

  • DFT calculations: Optimize geometry at B3LYP/6-31G(d) level to identify labile sites (e.g., ester hydrolysis) .
  • Metabolite prediction: Use software like Schrödinger’s MetaSite to simulate CYP450-mediated oxidation .
  • In vitro validation: Incubate with liver microsomes (human/rat), analyze via LC-MS/MS for glucuronide conjugates .

Advanced: How to evaluate its pharmacokinetic properties in preclinical models?

Answer:

  • Solubility: Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask method .
  • Plasma stability: Incubate compound (10 µM) in rat plasma (37°C, 24 hr), quantify remaining via HPLC .
  • Tissue distribution: Administer 14C^{14}\text{C}-labeled analog to rodents, extract organs, and quantify radioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

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